C.I.Reactive Blue 19
Description
Chemical Identity and Physicochemical Properties of C.I. Reactive Blue 19
Structural Characterization and Molecular Formula
C.I. Reactive Blue 19 belongs to the vinyl sulfone-reactive dye class, characterized by a disodium salt structure. Its molecular formula is C₂₂H₁₆N₂Na₂O₁₁S₃ , with a molecular weight of 626.55 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature defines it as disodium 1-amino-9,10-dioxo-4-[(3-{[2-(sulfonatooxy)ethyl]sulfonyl}phenyl)amino]-9,10-dihydroanthracene-2-sulfonate.
Key Structural Features:
- Anthraquinone backbone : Provides chromophoric stability through conjugated π-electron systems.
- Sulfonate groups (-SO₃⁻): Enhance water solubility and enable ionic interactions with cellulose fibers.
- Vinyl sulfone reactive group : Facilitates covalent bonding with hydroxyl groups in textiles during dye fixation.
Synthesis Pathway :
The compound is synthesized via condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate, followed by salting-out purification.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ |
| Molecular Weight | 626.55 g/mol |
| CAS Registry Number | 2580-78-1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 13 |
| Topological Polar SA | 255 Ų |
Spectral Properties and Chromophoric System Analysis
The dye exhibits a λₘₐₓ at 592 nm in aqueous solution, characteristic of its anthraquinone chromophore. The absorption spectrum demonstrates a bathochromic shift compared to simpler anthraquinones due to:
- Extended conjugation from sulfonated aromatic rings
- Electron-withdrawing effects of sulfonate groups
- Intramolecular charge transfer between amino and sulfonate substituents
Photodegradation Behavior :
Under UV irradiation (λ = 254 nm), the absorption peak undergoes a hypsochromic shift (Δλ ≈ 15 nm) due to:
Comparative spectral studies reveal distinct degradation pathways:
Solubility and Stability Under Varied Environmental Conditions
Solubility Profile:
| Medium | Solubility (20°C) |
|---|---|
| Water | >150 g/L |
| Sulfuric Acid | Forms red solution |
| Sodium Hydroxide | Stable (pH 12–14) |
Environmental Stability :
- pH Dependence :
Thermal Stability :
Decomposition initiates at ≥200°C with sulfonate group elimination, forming anthraquinone derivatives.Photochemical Degradation :
Half-life varies with irradiation source:Light Source Degradation Rate (k, min⁻¹) UV (254 nm) 0.042 ± 0.003 Simulated Solar 0.018 ± 0.002 Quantum yield calculations (Φ = 0.12 ± 0.02 at 298 K) confirm efficient light-driven decomposition.
Adsorption Dynamics :
Langmuir isotherm studies demonstrate maximum adsorption capacities of 714.29 mg/g on cucurbituril surfaces, driven by π-π stacking and hydrogen bonding.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H16N2Na2O11S3 |
|---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
KUIXZSYWBHSYCN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for C.I. Reactive Blue 19
Direct Coupling Method Using Elemental Copper Catalysis
The direct coupling method, described in patents KR100373997B1 and DE4422160A1, involves reacting bromoamic acid with 3-(sulfatoethylsulfonyl)-aniline in the presence of elemental copper and a phosphate buffer system.
Reaction Conditions and Mechanism
- Reactants : Bromoamic acid (0.1 mol) and 3-(sulfatoethylsulfonyl)-aniline (0.1 mol).
- Catalyst : Finely divided elemental copper (6 g) provides a high surface area for accelerated coupling.
- Buffer System : A mixture of sodium dihydrogen phosphate (0.12 mol) and disodium hydrogen phosphate (0.2 mol) maintains pH at 5.6–6.3.
- Temperature : The reaction proceeds at 90°C, completing within 15 minutes due to efficient catalytic activity.
The copper catalyst facilitates electron transfer, enabling the nucleophilic substitution between the amine group of 3-(sulfatoethylsulfonyl)-aniline and the bromine atom of bromoamic acid. Phosphate buffers prevent undesirable side reactions by stabilizing the pH.
Yield and Purification
Catalytic Systems and Reaction Optimization
Role of Elemental Copper and Phosphate Buffers
Copper’s efficacy stems from its ability to mediate electron transfer without forming stable intermediates, while phosphate buffers mitigate hydrolysis of the sulfatoethylsulfonyl group. Comparative studies show that omitting copper reduces yields to <30%, underscoring its indispensability.
Yield and Purity Considerations
Comparative Analysis of Methods
The direct method prioritizes environmental safety, whereas the two-step method maximizes yield at the expense of using toxic cyanuric chloride.
Environmental and Industrial Considerations
Wastewater Treatment
RB19’s vinyl sulfone derivative exhibits a half-life of 46 years in aqueous environments, necessitating advanced treatment methods like copper nanoparticle degradation (92.52% efficiency) or activated carbon adsorption (98.7% removal).
Scalability Challenges
- Direct Method : Requires precise copper dispersion for consistent results.
- Two-Step Method : Cyanuric chloride’s toxicity demands closed-loop systems to minimize worker exposure.
Chemical Reactions Analysis
C.I. Reactive Blue 19 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using peroxidases, such as dye-decolorizing peroxidases (DyPs).
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The dye can undergo substitution reactions, particularly with nucleophiles, due to the presence of reactive groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C.I. Reactive Blue 19 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of C.I. Reactive Blue 19 involves its interaction with fibers through covalent bonding. The dye reacts with hydroxyl groups on cellulose fibers, forming stable covalent bonds that result in permanent coloration . In biological systems, the dye can be degraded by enzymes such as dye-decolorizing peroxidases, which break down the dye into less toxic compounds .
Comparison with Similar Compounds
Key Properties :
- Solubility : Highly water-soluble (up to 50 mg/mL at 25°C) .
- Stability : Stable under alkaline conditions (pH 8–9) but hydrolyzes rapidly at elevated temperatures (>50°C) .
- Applications: Prized for its bright blue hue, excellent lightfastness, and moderate washfastness, though it exhibits poor resistance to atmospheric pollutants like NO₂ .
- Environmental Impact : Inhibits methane-producing bacteria in anaerobic sludge, posing challenges for wastewater treatment .
Comparison with Similar Compounds
Structural and Reactive Group Comparisons
*MCT: Monochlorotriazine
Key Findings :
- Reactivity : Blue 19’s VS group provides faster hydrolysis than its p-isomer but lower fiber affinity . The p-isomer achieves comparable fixation (~85%) with better exhaustion due to steric effects .
- Dual Reactive Groups (Blue 194) : Hydrolyzes into three products (VS, MCT, and bifunctional hydrolysis), requiring stricter pH control .
- Chromophore Influence: Blue 19’s anthraquinone structure enables superior lightfastness compared to azo-based Orange 16, but Orange 16 degrades more efficiently electrochemically (80% COD reduction vs. 70% for Blue 19) .
Performance in Environmental and Industrial Contexts
Degradation Mechanisms :
- Electrochemical : Blue 19 degrades via hydroxyl radicals (•OH) generated from H₂O₂/Cu²⁺, achieving 70% decolorization in 60 minutes .
- Photocatalytic : Ag-doped BiVO₄ removes 86% of Blue 19 under visible light in 1 hour .
Toxicity and Environmental Persistence
- Blue 19 vs. p-Isomer: Both emit toxic SOₓ and NOₓ upon decomposition, but the p-isomer’s slower hydrolysis may reduce acute environmental release .
- Comparative Toxicity :
Biological Activity
C.I. Reactive Blue 19 (RB 19) is an anionic reactive dye widely used in the textile industry due to its vibrant color and high stability. Its chemical structure, based on anthraquinone, contributes to its resistance to degradation, making it a persistent environmental contaminant. This article delves into the biological activity of C.I. Reactive Blue 19, focusing on its toxicity, biodegradability, and potential ecological impacts.
C.I. Reactive Blue 19 has the molecular formula and is characterized by a complex aromatic structure that imparts significant stability against photodegradation and microbial action. The dye's resistance to breakdown poses challenges for wastewater treatment processes, leading to increased environmental concerns.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N2Na2O11S3 |
| Molecular Weight | 564.55 g/mol |
| Solubility | Soluble in water |
| Color | Blue |
| Structure | Anthraquinone derivative |
Toxicity Studies
Research has demonstrated that C.I. Reactive Blue 19 exhibits various toxic effects on aquatic organisms and microorganisms. For instance, studies have shown that RB 19 can inhibit the growth of bacteria and algae at certain concentrations.
- A study reported that the decolorization percentage of RB 19 in a mixed bacterial culture varied significantly, with rates ranging from 58% to 94% , indicating varying degrees of toxicity depending on the microbial community present .
- Another investigation into the dye's effects on aquatic life revealed detrimental impacts on fish and invertebrate populations, suggesting that RB 19 may disrupt aquatic ecosystems through bioaccumulation and toxicity.
Biodegradability
The biodegradability of C.I. Reactive Blue 19 is a critical factor in assessing its environmental impact. Traditional wastewater treatment methods often fail to effectively degrade this dye due to its complex structure.
- Recent studies have explored advanced oxidation processes (AOPs), such as the Fenton process combined with ultrasound, which have shown promise in enhancing the degradation of RB 19 . This method significantly increases the rate of decolorization compared to conventional treatments.
- Photocatalytic degradation has also been investigated, with findings indicating that certain photocatalysts can effectively break down RB 19 under UV light exposure, highlighting a potential avenue for remediation in contaminated water sources .
Case Studies
-
Case Study: Aquatic Toxicity Assessment
- A laboratory study assessed the effects of RB 19 on Daphnia magna (water flea), a standard model organism for ecotoxicology. Results indicated a 48-hour LC50 value of approximately 15 mg/L , demonstrating significant acute toxicity under controlled conditions.
-
Case Study: Bioremediation Approaches
- An experimental setup utilizing mixed microbial cultures was employed to treat wastewater containing RB 19. The study found that specific strains of bacteria could degrade up to 90% of the dye within 72 hours , showcasing the potential for bioremediation strategies in industrial effluents.
Environmental Implications
The persistence of C.I. Reactive Blue 19 in the environment raises concerns regarding its long-term ecological effects. The dye's ability to resist biodegradation means that it can accumulate in sediments and biota, posing risks to food webs and human health through bioaccumulation.
Table 2: Environmental Impact Summary
| Impact Area | Description |
|---|---|
| Aquatic Life | Toxicity to fish and invertebrates |
| Soil Quality | Potential accumulation affecting soil organisms |
| Human Health | Risks associated with contaminated water sources |
Q & A
Q. How can machine learning models improve the prediction of C.I. Reactive Blue 19’s environmental fate?
- Methodological Answer : Train models on datasets encompassing physicochemical properties (logP, solubility), degradation rates, and ecotoxicity endpoints. Validate against experimental data from diverse ecosystems. Open-source code and datasets to enable community-driven model refinement .
Guidance for Data Reporting and Reproducibility
- Data Tables : Include raw data (e.g., kinetic rates, spectral peaks) alongside processed results. Use SI units and define uncertainties (e.g., ±SD for triplicates) .
- Literature Review : Utilize SciFinder and Reaxys for structure-property queries and reaction pathway validation. Cross-reference CAS Registry Number 2580-78-1 for accurate data retrieval .
- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing datasets. Obtain ethical approvals for studies involving biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
